2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate
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Overview
Description
2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate is an organic compound with the molecular formula C6H4O2S·H2O It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate typically involves the oxidation of 2-(thiophen-2-yl)acetaldehyde. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate due to the presence of water in the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 2-oxo-2-(thiophen-2-yl)acetic acid.
Reduction: Reduction reactions can convert the compound into 2-(thiophen-2-yl)ethanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and strong bases.
Major Products Formed
Oxidation: 2-oxo-2-(thiophen-2-yl)acetic acid.
Reduction: 2-(thiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, its aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding processes .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-(furan-2-yl)acetaldehyde hydrate
- 2-oxo-2-(pyridin-2-yl)acetaldehyde hydrate
- 2-oxo-2-(benzofuran-2-yl)acetaldehyde hydrate
Uniqueness
2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties compared to its oxygen- and nitrogen-containing analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
CAS No. |
1172227-73-4 |
---|---|
Molecular Formula |
C6H6O3S |
Molecular Weight |
158.2 |
Purity |
0 |
Origin of Product |
United States |
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